![molecular formula C18H14O5 B11942653 [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid CAS No. 457932-30-8](/img/structure/B11942653.png)
[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid: is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.309 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid can be achieved through a multicomponent condensation reaction. One method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . This method yields the target compound with a 74% yield .
Industrial Production Methods: Currently, there is limited information available on the industrial production methods for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the transformation of the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chromen-4-one derivatives with potential biological activities.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-methoxyphenylacetic acid: This compound is structurally similar but lacks the chromen-4-one moiety.
2-methoxyphenylacetic acid: Another similar compound with a methoxy group on the phenyl ring but without the chromen-4-one structure.
Uniqueness:
Biological Activity: The presence of the chromen-4-one moiety in [2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid contributes to its unique biological activities compared to other similar compounds.
Synthetic Versatility: The compound’s structure allows for various chemical modifications, making it a versatile precursor for the synthesis of new derivatives with potential therapeutic applications.
Properties
CAS No. |
457932-30-8 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetic acid |
InChI |
InChI=1S/C18H14O5/c1-22-13-5-3-12(4-6-13)17-10-15(19)14-8-11(9-18(20)21)2-7-16(14)23-17/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
XBPBZYQYVNAXRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


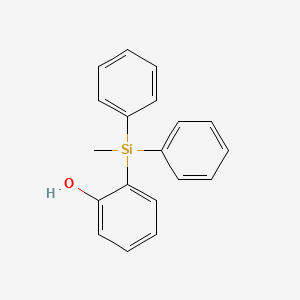
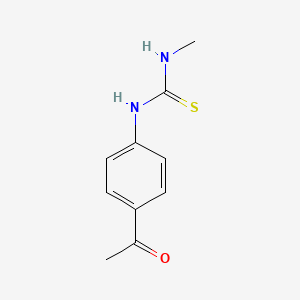



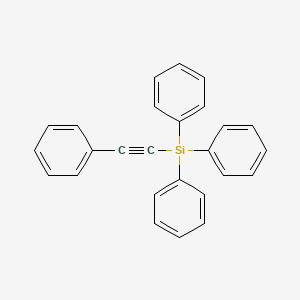
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)




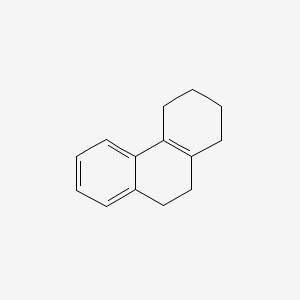
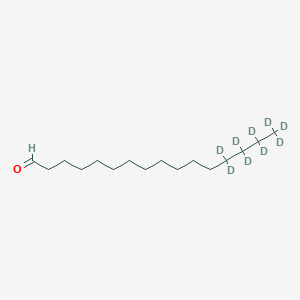
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
